N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a fluorobenzoyl group, an aminoethyl chain, and a carboxamide group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via acylation using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Aminoethyl Chain: The aminoethyl chain can be attached through a nucleophilic substitution reaction using an appropriate ethylamine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative or through direct amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in acylation reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~3~-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~3~-{2-[(4-CHLOROBENZOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- N~3~-{2-[(4-METHYLBENZOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
N~3~-{2-[(4-FLUOROBENZOYL)AMINO]ETHYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H17FN4O2 |
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Molecular Weight |
304.32 g/mol |
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17FN4O2/c1-10-9-13(19-20(10)2)15(22)18-8-7-17-14(21)11-3-5-12(16)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
PTHLIDFDNGMATO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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